molecular formula C13H8N4 B5768859 4-(1H-1,2,3-benzotriazol-1-yl)benzonitrile

4-(1H-1,2,3-benzotriazol-1-yl)benzonitrile

Cat. No. B5768859
M. Wt: 220.23 g/mol
InChI Key: ZPMPCBBSLDFJLQ-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-benzotriazol-1-yl)benzonitrile, also known as BTA-N, is a heterocyclic compound that has gained significant interest in the field of scientific research due to its unique properties and potential applications. BTA-N is a versatile compound that can be synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-yl)benzonitrile is not fully understood, but it is believed to involve the formation of a complex with metal ions, which results in a change in the fluorescence properties of 4-(1H-1,2,3-benzotriazol-1-yl)benzonitrile. This change in fluorescence can be used to detect the presence of metal ions in biological samples.
Biochemical and Physiological Effects:
4-(1H-1,2,3-benzotriazol-1-yl)benzonitrile has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, its potential effects on biological systems are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(1H-1,2,3-benzotriazol-1-yl)benzonitrile in laboratory experiments is its high sensitivity and selectivity for metal ions. This makes it an ideal candidate for the detection of metal ions in biological samples. However, one of the limitations of using 4-(1H-1,2,3-benzotriazol-1-yl)benzonitrile is its potential interference with other fluorescent probes, which can lead to false-positive results.

Future Directions

There are several future directions for research on 4-(1H-1,2,3-benzotriazol-1-yl)benzonitrile. One potential area of research is the development of new methods for the synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)benzonitrile and its derivatives. Another area of research is the investigation of the mechanism of action of 4-(1H-1,2,3-benzotriazol-1-yl)benzonitrile and its potential effects on biological systems. Additionally, the development of new applications for 4-(1H-1,2,3-benzotriazol-1-yl)benzonitrile, such as its use as a corrosion inhibitor or in the synthesis of MOFs, is an area of active research.
Conclusion:
In conclusion, 4-(1H-1,2,3-benzotriazol-1-yl)benzonitrile is a versatile compound that has gained significant interest in the field of scientific research due to its unique properties and potential applications. Its ability to detect metal ions in biological samples, as well as its potential use in the synthesis of MOFs and coordination polymers, make it an ideal candidate for further research. However, more research is needed to fully understand its mechanism of action and potential effects on biological systems.

Synthesis Methods

4-(1H-1,2,3-benzotriazol-1-yl)benzonitrile can be synthesized using different methods, including the reaction of 4-cyanobenzonitrile with sodium azide in the presence of copper(I) bromide, or the reaction of 4-aminobenzonitrile with sodium azide in the presence of copper(II) sulfate. The synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)benzonitrile is generally a straightforward process that yields high purity and good yields.

Scientific Research Applications

4-(1H-1,2,3-benzotriazol-1-yl)benzonitrile has been studied extensively for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples. 4-(1H-1,2,3-benzotriazol-1-yl)benzonitrile has also been used as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have potential applications in gas storage, separation, and catalysis. Additionally, 4-(1H-1,2,3-benzotriazol-1-yl)benzonitrile has been investigated for its potential use as a corrosion inhibitor for various metals.

properties

IUPAC Name

4-(benzotriazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4/c14-9-10-5-7-11(8-6-10)17-13-4-2-1-3-12(13)15-16-17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMPCBBSLDFJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzotriazol-1-yl)benzonitrile

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